4-Iodo-2,2-dimethyl-tetrahydro-pyran
Overview
Description
4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the second position is substituted with two methyl groups
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Action Environment
The action, efficacy, and stability of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it should be stored at 2-8°C and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran typically involves the iodination of 2,2-dimethyl-tetrahydro-pyran. One common method is the reaction of 2,2-dimethyl-tetrahydro-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Various substituted tetrahydropyran derivatives.
Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.
Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.
Scientific Research Applications
4-Iodo-2,2-dimethyl-tetrahydro-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromo-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a bromine atom instead of iodine.
4-Chloro-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a chlorine atom instead of iodine.
2,2-Dimethyl-tetrahydro-pyran: The parent compound without the halogen substitution.
Uniqueness: 4-Iodo-2,2-dimethyl-tetrahydro-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.
Properties
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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